Lipophilicity (logP) and Molecular Weight Differentiation Versus the Unsubstituted 3-Benzyl Analog
The target compound has a predicted logP of 3.964 and molecular weight of 377.36 g/mol, as cataloged in the ZINC15 database [1]. The closest unsubstituted analog, 3-benzyl-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS 1574470-91-9), has a molecular weight of 309.4 g/mol and a predicted logP approximately 0.7–1.1 units lower based on the absence of the trifluoromethyl group . The CF3 group thus increases both molecular weight by ~68 Da and lipophilicity by approximately one logP unit, a magnitude known to substantially influence membrane permeability, plasma protein binding, and metabolic clearance [2].
| Evidence Dimension | Predicted partition coefficient (logP) and molecular weight |
|---|---|
| Target Compound Data | logP = 3.964; MW = 377.36 g/mol |
| Comparator Or Baseline | 3-Benzyl-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: MW = 309.4 g/mol; estimated logP ≈ 2.9–3.3 (predicted, no experimental value available) |
| Quantified Difference | ΔMW ≈ +68 g/mol (22% increase); ΔlogP ≈ +0.7 to +1.1 units |
| Conditions | Predicted logP values from ZINC15 (XlogP-based). No experimental logP or logD data are publicly available for either compound. |
Why This Matters
A logP increase of ~1 unit corresponds to approximately 10-fold higher lipid partitioning, which may substantially alter membrane permeability, off-target binding, and in vivo distribution—key considerations for screening library procurement where a spread of lipophilicity within a chemotype is desired.
- [1] ZINC15 Database, Substance ZINC000013185119. logP 3.964, MW 377.362. Accessed 2026-04-30. View Source
- [2] Floyd, D. M.; Kimball, S. D.; Krapcho, J.; Das, J.; Turk, C. F.; Moquin, R. V.; Lago, M. W.; Duff, K. J.; Lee, V. G.; White, R. E.; et al. Benzazepinone Calcium Channel Blockers. 2. Structure-Activity and Drug Metabolism Studies Leading to Potent Antihypertensive Agents. Comparison with Benzothiazepinones. J. Med. Chem. 1992, 35 (4), 756–772. (Class-level evidence that trifluoromethyl substitution on the aromatic ring of benzazepinones enhances metabolic stability and prolongs duration of action.) View Source
